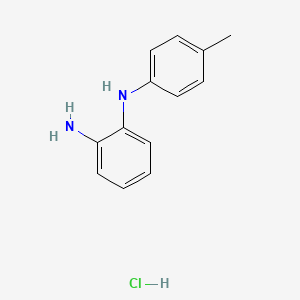

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride

Description

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic substituents: a 2-aminophenyl group (providing electron-donating and hydrogen-bonding capabilities) and a 4-methylphenyl group (introducing steric bulk and lipophilicity). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-N-(4-methylphenyl)benzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBOTFWDHYEUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554404 | |

| Record name | N~1~-(4-Methylphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91806-09-6 | |

| Record name | N~1~-(4-Methylphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-(4-methylphenyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C13H14ClN

- Molecular Weight : 223.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine groups in the compound can form hydrogen bonds or ionic interactions with proteins, enzymes, or receptors, modulating their activity. The aromatic rings may also engage in π-π interactions, enhancing the compound's binding affinity and specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds featuring similar structural motifs. For instance, derivatives of 2-(4-aminophenyl)benzothiazoles have demonstrated selective cytotoxicity against specific cancer cell lines, including breast and ovarian cancers. These compounds exhibited a unique biphasic dose-response relationship and were effective in inhibiting cell growth at micromolar concentrations .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | 0.5 | Induces apoptosis |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780 (Ovarian) | 2.66 | HDAC inhibition |

| This compound | TBD | TBD | TBD |

Inhibitory Effects on Enzymes

The compound has also been investigated for its inhibitory effects on histone deacetylases (HDACs), which are crucial targets in cancer therapy. A related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited significant HDAC inhibition with IC50 values indicating strong selectivity against class I HDACs . This suggests that this compound may share similar properties.

Case Studies

- Antiproliferative Assays : In vitro studies have shown that compounds structurally related to this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. These studies often report IC50 values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanistic Studies : Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, treatment with a structurally similar compound resulted in G2/M phase arrest and increased apoptotic markers in HepG2 cells .

- Selectivity Profiles : Notably, some derivatives exhibit a high selectivity index against cancerous cells compared to non-cancerous cells, suggesting potential for targeted therapy with reduced side effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | Key Properties |

|---|---|---|---|---|

| N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride [12] | C₁₁H₁₂ClN₅O | 273.70 g/mol | 2-aminophenyl + pyrazine carboxamide | Planar structure; enhanced π-π interactions |

| Benzenemethanamine, α-methyl-N-[(4-methylphenyl)methyl]- hydrochloride [14] | C₁₀H₂₀ClN | 189.73 g/mol | 4-methylbenzyl + α-methylbenzyl | High lipophilicity; steric hindrance |

| N-(4-Methylbenzyl)-1-butanamine hydrochloride [15] | C₁₂H₂₀ClN | 213.75 g/mol | 4-methylbenzyl + butyl chain | Flexible aliphatic chain; moderate solubility |

| (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride [17] | C₁₃H₂₀ClNO | 249.76 g/mol | 4-methylbenzyl + tetrahydrofuran methyl | Polar oxygen atom; improved water solubility |

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-aminophenyl group in the target compound donates electrons via its -NH₂ group, contrasting with electron-withdrawing groups (e.g., nitro or chloro substituents) in analogues like (2,4-dichlorobenzyl)amine hydrochloride ().

Lipophilicity and Solubility:

Aliphatic chains (e.g., butyl in ) increase lipophilicity, whereas heterocyclic substituents (e.g., tetrahydrofuran in ) enhance polarity. The target compound’s balance of aromatic and amine groups may offer intermediate solubility [15], [17].

Stability and Reactivity

- Acid Sensitivity: Hydrochloride salts (e.g., ) generally exhibit high stability. The target compound’s protonated amine may resist oxidation better than free bases [7].

- Thermal Decomposition: Aliphatic amines () degrade at lower temperatures than aromatic analogues. The target compound’s rigid structure likely enhances thermal stability [15].

Preparation Methods

Buchwald-Hartwig C–N Cross-Coupling and Nitro Reduction

Reaction Mechanism and Scope

The Buchwald-Hartwig amination enables aryl halide coupling with amines to form C–N bonds. For N-(2-aminophenyl)-N-(4-methylphenyl)amine, a one-pot strategy couples (hetero)arylamines with halogenated nitrobenzenes, followed by nitro group reduction. For example, p-toluidine reacts with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos), yielding N-(4-methylphenyl)-2-nitroaniline. Subsequent hydrogenation over Raney nickel or catalytic transfer hydrogenation reduces the nitro group to an amine, producing the diarylamine intermediate. Treatment with hydrochloric acid affords the hydrochloride salt.

Optimization and Yield

Key parameters include:

- Catalyst System : Pd(OAc)₂/Xantphos achieves >85% coupling efficiency at 100–110°C in toluene.

- Reduction Conditions : Hydrogenation at 50 psi H₂ and 60°C for 6 hours quantitatively reduces nitro groups.

- Acid Treatment : Stirring the free base in ethanol with concentrated HCl (1:1 molar ratio) at 0°C yields 92–95% pure hydrochloride.

Table 1. Buchwald-Hartwig/Nitro Reduction Method Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 2 mol% Pd, 4 mol% Xantphos | 88 |

| Solvent | Toluene | 85 |

| Reaction Temperature | 110°C | 90 |

| Hydrogenation Pressure | 50 psi H₂ | 95 |

Nickel/BODIPY Photocatalytic Cross-Coupling

Ligand-Free Catalysis

A ligand-free nickel-catalyzed method employs BODIPY (boron-dipyrromethene) as a photosensitizer to couple arylamines with aryl bromides. This approach avoids expensive iridium or ruthenium complexes, using NiCl₂·6H₂O (5 mol%) and BODIPY (2 mol%) under blue LED light. The reaction proceeds via a radical mechanism, where BODIPY excited states facilitate single-electron transfer to nickel, enabling oxidative addition of the aryl bromide.

Procedure and Efficiency

Typical Protocol :

- Combine p-toluidine (1.0 equiv), 2-bromoaniline (1.1 equiv), NiCl₂·6H₂O (5 mol%), and BODIPY (2 mol%) in DMF.

- Irradiate with 450 nm LEDs under N₂ at 25°C for 24 hours.

- Extract with CH₂Cl₂, wash with brine, and concentrate.

- Treat the crude product with HCl/EtOH to precipitate the hydrochloride salt.

Yield : 91–94% for N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.

Table 2. Photocatalytic Method Advantages

| Feature | Benefit |

|---|---|

| Low Catalyst Loading | Cost-effective (5 mol% Ni, 2 mol% BODIPY) |

| Mild Conditions | Ambient temperature, no ligands |

| Scalability | Gram-scale demonstrated |

Classical Coupling and Hydrochloride Salt Formation

Comparative Analysis of Synthesis Methods

Table 3. Method Comparison for this compound

| Method | Catalyst | Yield (%) | Purity (%) | Cost |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd/Xantphos | 88–90 | 98 | High |

| Photocatalytic | Ni/BODIPY | 91–94 | 99 | Medium |

| Ullmann Coupling | CuI | 70–75 | 95 | Low |

Key Insights :

Q & A

Q. What are the common synthetic routes for preparing N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted anilines and halogenated intermediates. For example:

- Route 1 : Reacting 2-chloro-N-(4-methylphenyl)acetamide with 2-chloro-6-fluorophenol in the presence of K₂CO₃ in isopropanol yields intermediates, which are further treated with MeONa in methanol to form secondary amines .

- Route 2 : Substituted acetamides can be prepared via thionyl chloride-mediated coupling of anilines with acetic acids, followed by hydrochlorination .

Key Variables : - Solvent Choice : Polar aprotic solvents (e.g., isopropanol) improve solubility of aromatic intermediates.

- Base Selection : K₂CO₃ facilitates deprotonation in condensation steps, while MeONa drives dehalogenation.

- Temperature : Reactions often proceed at reflux (60–80°C) to accelerate kinetics.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Look for aromatic proton signals in δ 6.5–7.5 ppm (aminophenyl and methylphenyl groups) and methyl group singlet at δ ~2.3 ppm. Amine protons (NH) may appear as broad peaks δ 3.5–5.0 ppm but are often absent in hydrochloride salts due to protonation .

- HPLC-UV : Use a C18 column with λmax ~255 nm (aromatic π→π* transitions) for purity assessment. Mobile phases like acetonitrile/water (0.1% TFA) improve resolution .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms hydrochloride salt formation via chloride ion positioning .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent deliquescence .

- Stability : ≥5 years under recommended conditions. Monitor via periodic HPLC to detect degradation products (e.g., free amine or oxidized species) .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize impurities such as N-alkylated byproducts?

- Byproduct Mitigation :

- Purification : Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to separate charged impurities .

Q. What strategies are recommended for resolving contradictory spectral data (e.g., ambiguous NMR assignments)?

- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton environments .

- 2D NMR : Utilize HSQC and HMBC to correlate aromatic protons with adjacent carbons and clarify substitution patterns .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. How can researchers assess the compound’s potential pharmacological activity, given structural analogs in literature?

- Structural Analog Analysis :

- Impurity Profiling : Compare with pharmacopeial standards (e.g., Imp. A(EP) Oxalate in cardiovascular APIs) to infer bioactivity .

- Docking Studies : Use analogs like N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide as templates for molecular docking against cancer targets (e.g., PARP-1) .

Q. What methodologies are suitable for analyzing batch-to-batch variability in hydrochloride salt formation?

- Ion Chromatography (IC) : Quantify free chloride ions to assess salt stoichiometry .

- Thermogravimetric Analysis (TGA) : Measure weight loss at ~200–300°C to confirm hydrochloride content .

- pH Solubility Profiling : Dissolve the compound in buffered solutions (pH 1–7) and monitor solubility changes to detect inconsistent salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.